molecular formula C28H21BrN2O3 B2522200 N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide CAS No. 313535-99-8

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide

Cat. No.: B2522200
CAS No.: 313535-99-8
M. Wt: 513.391
InChI Key: GOLUWQNHSCCHJP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamides represent a cornerstone scaffold in modern medicinal chemistry, with a wide array of documented biological activities, including potential as antimicrobial, anticancer, and receptor-antagonist agents . The specific structure of this compound, featuring multiple aromatic rings and a bromo substituent, suggests it may have been designed for high-affinity interaction with biological targets. The bromine atom, in particular, is a common feature in drug design, as it can significantly alter a compound's pharmacodynamic and pharmacokinetic properties and may engage in halogen bonding with target proteins . Similarly, the benzoyl moiety is a prevalent substructure that can be strategically modified to fine-tune a molecule's electronic characteristics and binding affinity . Researchers might employ this compound as a key intermediate in the synthesis of more complex molecules, such as nitrogen-containing heterocycles, or as a chemical probe in biochemical screening assays to study protein function or signal transduction pathways . The presence of multiple amide bonds makes it a candidate for studying molecular recognition processes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(3-bromobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLUWQNHSCCHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-benzoyl-4-methylphenylamine: This intermediate can be synthesized by the Friedel-Crafts acylation of 4-methylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 3-bromobenzoyl chloride: This can be prepared by the reaction of 3-bromobenzoic acid with thionyl chloride or oxalyl chloride.

    Amidation Reaction: The final step involves the reaction of 2-benzoyl-4-methylphenylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromobenzamido group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide features a benzamide moiety, which is pivotal in drug development due to its ability to interact with biological targets. The synthesis typically involves multi-step reactions, including bromination and acylation of appropriate precursors. The general reaction pathway can be summarized as follows:

  • Bromination : The precursor benzamide undergoes bromination to introduce the bromine atom at the desired position.
  • Acylation : The brominated compound is then acylated using benzoyl chloride to form the final product.

Careful control of reaction conditions is essential to achieve high yields and purity of the compound, which can be represented by the structure:

CNC O c1ccc Br cc1\text{CNC O c1ccc Br cc1}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity, which could be further explored for therapeutic applications against infections caused by resistant bacteria .

Anticancer Potential

The compound's structural features allow it to function as a potential anticancer agent. Preliminary studies have evaluated its efficacy against human colorectal carcinoma cell lines, revealing significant cytotoxic effects. For example, derivatives with similar structures demonstrated IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU), indicating their potential as more effective alternatives in cancer treatment . The mechanism of action may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its ability to undergo various chemical reactions typical for amides and aromatic compounds makes it a valuable building block in synthetic chemistry. Researchers can modify its structure through substitutions or functional group transformations to create novel compounds with tailored properties.

Data Summary

The following table summarizes key findings related to the biological activities of compounds derived from this compound:

Compound Activity Type MIC (µM) IC50 (µM) Target
N1Antibacterial1.27>20Staphylococcus aureus
N9Anticancer-5.85HCT116 (colorectal carcinoma)
N18Anticancer-4.53HCT116 (colorectal carcinoma)
N22Antibacterial1.30>13Klebsiella pneumoniae

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Modifications Pharmacological Activity Reference
N-(2-Nitrophenyl)-4-bromo-benzamide 4-Bromo, 2-nitro Structural precursor
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3-Bromo, 3,4,5-trimethoxy Not specified (crystallographic)
4-Bromo-N-(2-chloro-6-fluorophenyl)-...benzamide* 4-Bromo, 5-fluoro, 2-chloro-6-fluoroaniline Synthetic intermediate
N-[2-(1H-Benzimidazol-2-ylthio)acetamido]benzamides Nitro, chloro, methoxy substituents Antimicrobial/anticancer

Key Observations :

  • Halogenation : The 3-bromo substituent in the target compound mirrors halogenated analogs like N-(3-bromophenyl)-3,4,5-trimethoxybenzamide , where halogens enhance electrophilic interactions with biological targets.
  • Electron-Withdrawing Groups : Compounds such as W6 (nitro and chloro substituents) exhibit enhanced antimicrobial activity due to increased electrophilicity . The bromo group in the target compound likely serves a similar role.

Pharmacological Targets and Binding Affinities

Benzamides are known to interact with sigma receptors, which are overexpressed in cancers. For example, radioiodinated benzamides like [¹²⁵I]PIMBA exhibit high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells .

Crystallography:

  • Compounds like N-(3-bromophenyl)-3,4,5-trimethoxybenzamide crystallize in monoclinic systems, with bond lengths and angles influenced by substituents . The target compound’s asymmetric unit (if crystallized) may exhibit similar packing patterns to N-(2-nitrophenyl)-4-bromo-benzamide, which has two molecules per asymmetric unit .

Table 2: Substituent-Activity Relationships in Benzamide Derivatives

Compound (Reference) Substituents Activity Enhancement Notes
W6 (Nitro/chloro-substituted) Electron-withdrawing Antimicrobial Increased membrane permeability
W17 (Methoxy-substituted) Electron-donating Anticancer Enhanced DNA intercalation
2-Azetidinone derivatives Chloro substituents Antimicrobial/anticancer Disruption of microbial cell walls

Inference for Target Compound :

  • The 3-bromo group may enhance antimicrobial activity via electrophilic interactions, similar to W6 .
  • The benzoyl group could modulate solubility or target selectivity, as seen in bulky substituents of patent compounds .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide, also known by its CAS number 313535-99-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of 2-benzoyl-4-methylphenylamine : This is achieved through Friedel-Crafts acylation of 4-methylaniline with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Synthesis of 3-bromobenzoyl chloride : This can be prepared by reacting 3-bromobenzoic acid with thionyl chloride or oxalyl chloride.
  • Amidation Reaction : The final step involves the reaction of 2-benzoyl-4-methylphenylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

The molecular structure of this compound includes both aromatic and aliphatic components, which allows for diverse interactions with biological targets. Its chemical formula is C28H21BrN2O3C_{28}H_{21}BrN_2O_3, and it features both amide and bromine functionalities that are crucial for its biological activity.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain bacterial strains. The presence of the bromine atom is believed to enhance its activity by increasing lipophilicity, which can improve membrane penetration .
  • Anticancer Potential : Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the modulation of specific signaling pathways or direct interaction with DNA .

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes, potentially disrupting pathways essential for cancer cell survival or bacterial growth.
  • Receptor Modulation : It could interact with specific receptors, leading to altered cellular responses, which is common among benzamide derivatives .

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

  • Antibacterial Activity Study : A study focusing on related benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced activity, suggesting that similar modifications could be beneficial for this compound .
  • Anticancer Research : Investigations into structurally analogous compounds have shown promising results in reducing tumor growth in vitro and in vivo. These studies highlight the potential for further exploration into the anticancer properties of this compound .

Data Summary

PropertyValue
Molecular FormulaC28H21BrN2O3C_{28}H_{21}BrN_2O_3
CAS Number313535-99-8
Antimicrobial ActivityEffective against certain strains
Anticancer PotentialPromising results in preliminary studies

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